(Z)-4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide
Description
Properties
IUPAC Name |
4-[[(Z)-2-cyano-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O3S/c23-10-15(11-25-16-7-5-13(6-8-16)20(24)27)21-26-18(12-30-21)17-9-14-3-1-2-4-19(14)29-22(17)28/h1-9,11-12,25H,(H2,24,27)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLVNUIEXJSBQB-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)C(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C\NC4=CC=C(C=C4)C(=O)N)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the chromenyl moiety: Starting from a suitable precursor, the chromenyl group can be synthesized through cyclization reactions.
Synthesis of the thiazolyl moiety: The thiazole ring can be formed via condensation reactions involving thiourea and α-haloketones.
Coupling of the chromenyl and thiazolyl moieties: This step might involve a Knoevenagel condensation reaction to form the vinyl linkage.
Introduction of the benzamide group: The final step could involve the coupling of the intermediate with 4-aminobenzamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chromenyl moiety.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The benzamide group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Research on (Z)-4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide indicates several promising biological activities:
Anticholinesterase Activity
Compounds containing coumarin and thiazole structures have shown significant inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Studies have reported that derivatives similar to this compound exhibit IC50 values as low as 2.7 µM, indicating potential as AChE inhibitors.
Antimicrobial Activity
The compound's derivatives have demonstrated varying degrees of antimicrobial activity. For instance, certain thiazole and coumarin derivatives have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, compounds exhibited minimum inhibitory concentrations (MICs) around 62.5 µg/mL against S. aureus and lower concentrations for enhanced efficacy .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Modifications in the thiazole structure have been found to enhance cytotoxicity against cell lines such as A549 lung adenocarcinoma. Some derivatives exhibited IC50 values below 10 µM, suggesting potent cytotoxic effects .
Enzyme Inhibition
The compound has shown promise in inhibiting carbonic anhydrases (CAs), particularly tumor-associated isoforms like hCA IX. Inhibition studies indicate that certain derivatives can effectively inhibit these enzymes at low micromolar concentrations, suggesting their potential therapeutic applications in oncology .
| Activity Type | Compound | Target | IC50/MIC (µg/mL) |
|---|---|---|---|
| Anticholinesterase | - | Acetylcholinesterase | 2.7 |
| Antimicrobial | - | S. aureus | 62.5 |
| Anticancer | - | A549 | <10 |
| Enzyme Inhibition | - | hCA IX | Low µM range |
Antimicrobial Evaluation
A series of thiazole and coumarin derivatives were synthesized and tested for their antibacterial properties. Compounds with specific substitutions demonstrated enhanced activity against S. aureus and E. coli. The presence of nitro groups significantly contributed to increased antimicrobial potency.
Cytotoxicity Assays
In vitro assays on human cancer cell lines revealed that certain analogs exhibited IC50 values below 10 µM, indicating potent cytotoxic effects. The presence of electron-donating groups on the phenyl ring was found to enhance activity significantly.
Enzyme Inhibition Studies
Compounds were tested against various isoforms of carbonic anhydrases. Notably, some derivatives showed IC50 values in the low micromolar range for hCA IX, suggesting their potential as therapeutic agents in oncology.
Mechanism of Action
The mechanism of action of (Z)-4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound is distinguished from similar benzamide-thiazole derivatives by its coumarin-thiazole linkage. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact: Coumarin vs. Pyridinyl: The target’s coumarin group (vs. Electron-Withdrawing Groups: The cyano group on the vinyl bridge may stabilize the Z-configuration and affect electronic properties, contrasting with morpholinomethyl or piperazinyl groups in analogs, which improve solubility .
Spectral Characterization :
- All compounds in were validated via ¹H/¹³C NMR and HRMS, confirming purity and structural integrity. The target compound likely follows similar protocols .
Biological Activity
(Z)-4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 414.4 g/mol. The compound features a chromenyl moiety linked to a thiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H14N4O3S |
| Molecular Weight | 414.4 g/mol |
| CAS Number | 383893-38-7 |
Anticholinesterase Activity
Research indicates that compounds containing coumarin and thiazole structures exhibit significant inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A study synthesized a series of compounds based on the coumarin scaffold and evaluated their AChE inhibitory activities. Among these, certain derivatives demonstrated IC50 values as low as 2.7 µM, suggesting that this compound may also have similar potential as an AChE inhibitor .
Anticancer Properties
Thiazole derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that various thiazole-containing compounds exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis through the modulation of signaling pathways related to cell survival and death .
Case Study:
In a recent investigation, a series of thiazole derivatives were synthesized and tested against MCF-7 and MDA-MB-231 cell lines. The results indicated that the presence of specific substituents on the thiazole ring significantly enhanced cytotoxicity, with some compounds showing IC50 values lower than those of standard chemotherapeutics like doxorubicin .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition: As an AChE inhibitor, it may enhance acetylcholine levels in synaptic clefts, potentially improving cognitive functions in neurodegenerative conditions.
- Cytotoxicity Induction: The compound likely induces apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS), thereby triggering cell death.
- Molecular Interactions: Molecular docking studies suggest that the compound interacts with key proteins involved in cell signaling pathways, potentially altering their activity to favor apoptosis over survival .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzamide, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Condensation of 2-aminothiazole derivatives with coumarin-containing aldehydes under reflux in acetic acid, monitored via TLC (typical yields: 75–85%) .
- Step 2 : Introduction of the cyano-vinyl group via Knoevenagel condensation using malononitrile, optimized at 60–80°C with anhydrous sodium acetate as a catalyst .
- Step 3 : Microwave-assisted synthesis reduces reaction time (30–50 minutes vs. 7 hours conventionally) and improves yields (92–96%) by enhancing reaction kinetics .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are most effective?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry (Z-configuration) and spatial arrangement of the thiazole-coumarin core .
- NMR spectroscopy :
- ¹H NMR : Identifies vinyl protons (δ 6.8–7.2 ppm), aromatic protons from benzamide (δ 7.5–8.1 ppm), and coumarin protons (δ 6.5–7.0 ppm) .
- ¹³C NMR : Confirms cyano (δ 115–120 ppm) and carbonyl groups (amide: δ 165–170 ppm; coumarin: δ 160–165 ppm) .
- IR spectroscopy : Detects C≡N stretch (~2200 cm⁻¹) and C=O stretches (1650–1750 cm⁻¹) .
Q. What biological activities have been reported for this compound, and what are the hypothesized mechanisms?
- Methodological Answer :
- Anticancer activity : Inhibits kinase pathways (e.g., EGFR, VEGFR) via competitive binding to ATP pockets, validated by IC₅₀ values in MTT assays (e.g., 2–10 μM in HeLa cells) .
- Antimicrobial activity : Disrupts bacterial cell wall synthesis (MIC: 8–32 μg/mL against S. aureus) by targeting penicillin-binding proteins .
- Mechanistic validation : Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) quantify binding affinities (Kd: 10–100 nM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve efficacy against specific molecular targets?
- Methodological Answer :
- Substituent variation :
- Replace the coumarin moiety with nitro- or methoxyphenyl groups to enhance electron-withdrawing effects and binding affinity .
- Modify the benzamide group with sulfonamide or morpholine to improve solubility and target selectivity .
- Assay design :
- Test analogs in kinase inhibition assays (e.g., EGFR, HER2) and compare IC₅₀ values .
- Use isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .
Q. How can discrepancies in reported biological activity data across studies be systematically addressed?
- Methodological Answer :
- Variable identification : Compare assay conditions (e.g., cell lines, serum concentration, incubation time). For example, HeLa vs. MCF-7 cells may show differing IC₅₀ due to receptor expression levels .
- Statistical analysis : Apply ANOVA to evaluate significance of substituent effects or assay reproducibility .
- Orthogonal validation : Confirm activity via dual-luciferase reporter assays or CRISPR-mediated target knockout .
Q. What strategies enhance the compound’s stability and bioavailability for in vivo applications?
- Methodological Answer :
- Stability analysis :
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal degradation thresholds (e.g., decomposition >200°C) .
- Accelerated stability studies (40°C/75% RH) monitor hydrolytic degradation of the cyano and amide groups .
- Formulation optimization :
- Encapsulate in PEGylated liposomes to improve plasma half-life .
- Co-crystallization with succinic acid enhances aqueous solubility .
Q. How can stereochemical challenges in synthesis be resolved to ensure the Z-configuration?
- Methodological Answer :
- Stereocontrol : Use chiral auxiliaries (e.g., Evans oxazolidinones) during the Knoevenagel condensation to favor Z-isomer formation .
- Analytical confirmation :
- NOESY NMR detects spatial proximity between the coumarin proton and thiazole ring to confirm Z-geometry .
- Circular dichroism (CD) spectroscopy distinguishes enantiomeric excess in asymmetric syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
